molecular formula C26H28N4O4S B2709673 N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111959-51-3

N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2709673
CAS RN: 1111959-51-3
M. Wt: 492.59
InChI Key: YDYCYJXWIJZNPY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Crystal Structure Analysis

The study of heterocyclic derivatives, such as those involving guanidine and its derivatives, provides foundational knowledge for understanding the chemical and physical properties of novel compounds. For instance, Banfield et al. (1987) explored the formation and X-ray structure of heterocyclic derivatives, leading to insights into their structural configurations and potential functionalities in various applications, including material science and drug discovery (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity of Heterocyclic Compounds

Heterocyclic compounds incorporating various moieties have been investigated for their antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating their potential in developing antimicrobial agents. Such studies underline the significance of heterocyclic chemistry in the search for new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Development for Imaging

The development of radioligands for imaging purposes, such as those targeting the translocator protein (18 kDa), showcases another application area. Dollé et al. (2008) reported on the synthesis of a selective radioligand, illustrating the role of chemical synthesis in advancing diagnostic imaging technologies (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Evaluation of Antitumor Agents

The design and synthesis of compounds with potential antitumor activity is a critical area of research. For example, Gangjee et al. (2005) described the synthesis of compounds as dual inhibitors of dihydrofolate reductase and thymidylate synthase, underscoring the importance of molecular design in developing antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-5-13-30-25(32)24-23(19(15-29(24)2)17-9-7-6-8-10-17)28-26(30)35-16-22(31)27-20-14-18(33-3)11-12-21(20)34-4/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCYJXWIJZNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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